N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the substituents: The cyclohex-1-en-1-yl, 4-methylphenyl, and phenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents or the core structure.
Scientific Research Applications
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a methoxy group instead of a methyl group, which can affect its chemical and biological properties.
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: The ethoxy group introduces additional steric and electronic effects compared to the methyl group.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound has a different core structure but shares similar substituents, providing a basis for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-19-12-14-21(15-13-19)29-24-23-18-28-32(22-10-6-3-7-11-22)25(23)31-26(30-24)27-17-16-20-8-4-2-5-9-20/h3,6-8,10-15,18H,2,4-5,9,16-17H2,1H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBQEIAPKQACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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